Cas no 1401165-14-7 (tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate)

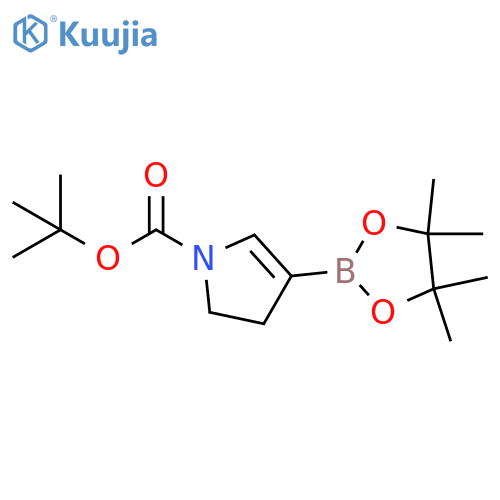

1401165-14-7 structure

商品名:tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

CAS番号:1401165-14-7

MF:C15H26BNO4

メガワット:295.182244777679

MDL:MFCD16996221

CID:3043851

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate

- AB71611

- V3031

- C90122

- (1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER

- TERT-BUTYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL

- tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

-

- MDL: MFCD16996221

- インチ: 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3

- InChIKey: JSTANYAQYIYMEA-UHFFFAOYSA-N

- ほほえんだ: O1B(C2=CN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 449

- トポロジー分子極性表面積: 48

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-5G |

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |

1401165-14-7 | 95% | 5g |

¥ 3,775.00 | 2023-04-04 | |

| abcr | AB310040-1g |

1-Boc-2,3-dihydropyrrole-4-boronic acid, pinacol ester, 95%; . |

1401165-14-7 | 95% | 1g |

€347.20 | 2025-03-19 | |

| Aaron | AR009XHI-250mg |

1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |

1401165-14-7 | 98% | 250mg |

$59.00 | 2025-01-23 | |

| Ambeed | A699966-5g |

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |

1401165-14-7 | 98% | 5g |

$615.0 | 2025-02-28 | |

| A2B Chem LLC | AE62202-1g |

1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |

1401165-14-7 | 98% | 1g |

$139.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-100mg |

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |

1401165-14-7 | 97% | 100mg |

¥210.0 | 2024-04-24 | |

| A2B Chem LLC | AE62202-5g |

1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |

1401165-14-7 | 98% | 5g |

$490.00 | 2024-04-20 | |

| 1PlusChem | 1P009X96-1g |

1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |

1401165-14-7 | 95% | 1g |

$198.00 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-100MG |

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |

1401165-14-7 | 95% | 100MG |

¥ 211.00 | 2023-04-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907657-25mg |

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |

1401165-14-7 | 95% | 25mg |

2,160.00 | 2021-05-17 |

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1401165-14-7 (tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1401165-14-7)tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):171.0/604.0/2114.0